4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-fluoro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)21-11-9-19(24)10-12-21)23(22-8-5-17-30-22)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17-18,23,25H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSWNCULBCUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide (CAS Number: 847381-24-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O2S2 |
| Molecular Weight | 459.6 g/mol |
| Structure | Chemical Structure |
The compound is primarily studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. It acts as a serotonin receptor modulator , which is crucial for its antidepressant and anxiolytic effects. The piperazine moiety is known to enhance binding affinity to these receptors, influencing neurotransmitter dynamics in the brain.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
- Anxiolytic Effects : The compound has been shown to produce anxiolytic effects in preclinical studies, making it a candidate for further investigation in anxiety-related conditions .
- Tyrosinase Inhibition : Some derivatives of piperazine compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders and as competitive inhibitors in related biochemical pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and its analogs:
- Study on Serotonin Receptors : A docking study indicated strong binding affinity to the 5-HT1A receptor, with modifications enhancing interaction strength. This study provides insights into structure-activity relationships that could guide future drug design efforts .
- In Vitro Studies : In vitro assays have confirmed the compound's non-cytotoxic nature while exhibiting significant biological activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising anticancer properties .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity:
Research indicates that compounds with piperazine moieties exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. The presence of the phenylpiperazine structure in this compound suggests potential antidepressant effects, as similar compounds have been shown to modulate serotonin levels effectively .
2. Anticancer Properties:
There is growing evidence supporting the use of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit certain enzymes involved in tumor growth has been highlighted in studies focusing on tyrosinase inhibitors for hyperpigmentation disorders, which also show anticancer properties . The sulfonamide group may enhance interactions with target proteins involved in cancer cell proliferation.
Synthesis and Derivatives
The synthesis of 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step reactions that include the formation of piperazine derivatives and subsequent functionalization with thiophene and sulfonamide groups. This synthetic pathway allows for variations that can lead to derivatives with improved pharmacological profiles.
Biological Evaluation
In Vitro Studies:
In vitro evaluations have demonstrated that this compound exhibits selective inhibition against various cancer cell lines, including those associated with melanoma and breast cancer. The IC50 values obtained from these studies indicate potent activity, suggesting that further development could lead to effective therapeutic agents .
Case Studies:
Recent case studies have explored the efficacy of similar piperazine-based compounds in clinical settings. For example, derivatives exhibiting high affinity for serotonin receptors have shown promise in treating anxiety and depression, indicating a potential dual role for this compound in both psychiatric and oncological applications .
Comparative Analysis of Related Compounds
To further understand the potential applications of this compound, a comparative analysis with related piperazine derivatives is essential:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, and how can intermediates be characterized?
- Methodology :
- Synthesis : Utilize a multi-step approach involving nucleophilic substitution for the piperazine-thiophene core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key intermediates (e.g., the propan-2-yl precursor) should be isolated via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane gradients .
- Characterization : Confirm intermediate structures using / NMR (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, piperazine N–CH at δ 2.5–3.0 ppm) and LC-MS (ESI+ mode, [M+H] expected at ~500 Da). Purity (>95%) should be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How can X-ray crystallography resolve the stereochemical configuration of the compound?
- Methodology :
- Grow single crystals via slow evaporation in ethanol/water (1:1). Diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can confirm the spatial arrangement of the thiophene and phenylpiperazine moieties. Refinement software (e.g., SHELXL) will validate bond angles and torsional strain, critical for understanding conformational stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against serotonin/dopamine receptors (IC via radioligand binding assays) due to structural similarity to piperazine-based inhibitors. Use HEK-293 cells transfected with target receptors .
- Antimicrobial Screening : Employ microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with ciprofloxacin/fluconazole as controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
- Methodology :
- Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) substituents. Compare binding affinities via molecular docking (e.g., AutoDock Vina) against GPCR homology models.
- Data Analysis : Correlate substituent Hammett constants () with IC values to identify electronic effects. For example, CF may enhance lipophilicity (logP >3) but reduce solubility, requiring PEGylation for in vivo studies .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodology :
- Assay Validation : Use isogenic cell lines (e.g., wild-type vs. receptor-knockout) to confirm target specificity.
- Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) via liver microsomal assays. Conflicting IC values may arise from differential metabolite formation (e.g., sulfoxide derivatives detected via LC-MS/MS) .
Q. What strategies improve in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodology :
- LogD Optimization : Adjust logD (octanol/water distribution) to ~2–3 via prodrug approaches (e.g., esterification of the sulfonamide).
- BBB Permeability : Use MDCK-MDR1 monolayers to measure P (apparent permeability). Co-administer with P-gp inhibitors (e.g., verapamil) to assess efflux effects. In vivo brain/plasma ratios in rodent models can validate CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
